molecular formula C21H23FN4O4S2 B2516591 Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 362501-50-6

Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2516591
CAS RN: 362501-50-6
M. Wt: 478.56
InChI Key: CSBHJRFSKLYSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23FN4O4S2 and its molecular weight is 478.56. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have synthesized hybrid molecules, including derivatives that might share structural similarities with the chemical compound , to evaluate their antimicrobial, antilipase, and antiurease activities. These synthesized compounds demonstrated varied levels of biological activity against test microorganisms, with some exhibiting notable antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activity of Dithiocarbamate Derivatives

In another study, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized, potentially including structures related to the specified compound. These derivatives were assessed for their antimicrobial properties against various microorganism strains, showcasing high antimicrobial activity in certain compounds. This indicates the significant role such compounds could play in antimicrobial drug development (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Synthesis and Antiproliferative Activity Against Cancer Cell Lines

Further research involved the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative activity against human cancer cell lines. This study highlighted compounds with promising activity, underscoring the potential of such chemical structures in cancer research and therapy development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Another area of application is the design and synthesis of molecules for inhibiting Mycobacterium tuberculosis DNA GyrB, essential for the bacteria's survival and reproduction. Compounds designed by molecular hybridization, potentially similar in structure to the query compound, showed significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

ethyl 4-[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S2/c1-2-30-21(29)25-10-8-24(9-11-25)17(27)13-32-20-23-16-7-12-31-18(16)19(28)26(20)15-5-3-14(22)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBHJRFSKLYSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.